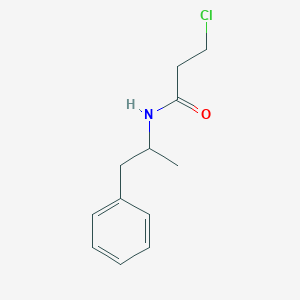

3-chloro-N-(1-phenylpropan-2-yl)propanamide

Description

3-Chloro-N-(1-phenylpropan-2-yl)propanamide is a chloro-substituted propanamide derivative featuring a phenylpropan-2-ylamine moiety. This compound is characterized by a central propanamide backbone (CH2CH2CONH-) with a chlorine atom at the β-position (C3) and a branched 1-phenylpropan-2-yl group attached to the amide nitrogen. Its molecular formula is C12H15ClNO, with a molecular weight of 224.71 g/mol. The structure combines hydrophobic (phenyl) and polar (amide, chloro) functionalities, making it relevant in pharmaceutical and materials chemistry. Crystallographic studies of similar amides highlight resonance stabilization of the amide bond (C=O: ~1.23 Å; C-N: ~1.34 Å) and hydrogen-bonding interactions that influence packing and stability .

Properties

IUPAC Name |

3-chloro-N-(1-phenylpropan-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-10(14-12(15)7-8-13)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUXBQWZVWMKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15269-41-7 | |

| Record name | (-)-3-CHLORO-N-(ALPHA-METHYLPHENETHYL)-PROPIONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-phenylpropan-2-yl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 1-phenylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of N-(1-phenylpropan-2-yl)propanamide derivatives.

Reduction: Formation of N-(1-phenylpropan-2-yl)propanamine.

Oxidation: Formation of phenolic derivatives of the original compound.

Scientific Research Applications

3-chloro-N-(1-phenylpropan-2-yl)propanamide has been explored for various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-phenylpropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the phenyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs are compared below:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., 4-Cl in NC08) lower electron density on the amide nitrogen, reducing hydrogen-bond donor capacity but enhancing stability via resonance . Bulkier groups (e.g., 1-phenylpropan-2-yl) sterically hinder crystallization, often leading to lower melting points compared to planar aryl analogs .

- Spectral Trends :

Reactivity Insights :

Crystallographic and Computational Analysis

Biological Activity

3-Chloro-N-(1-phenylpropan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chloro substituent, which plays a crucial role in its reactivity and biological interactions. The presence of the amide functional group contributes to its potential as a bioactive molecule.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine atom enhances the compound's ability to engage in nucleophilic substitution reactions, which can modulate physiological processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist for certain receptors, influencing cellular signaling.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results against resistant strains of bacteria and protozoa.

| Pathogen | Activity | IC50 (μM) |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | 12.5 |

| Escherichia coli | Significant Inhibition | 8.0 |

| Plasmodium falciparum | Strong Antiplasmodial Activity | 5.0 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Case Study: Antiplasmodial Activity

In a study evaluating various derivatives for antiplasmodial activity, this compound exhibited notable efficacy against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. The results indicated an IC50 value significantly lower than that of traditional treatments.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Variations in side chains and functional groups have been systematically studied to optimize potency and selectivity.

Summary of Findings

A comprehensive evaluation of different structural analogs revealed that modifications at the phenyl ring significantly affect biological activity. For example, introducing electron-withdrawing groups consistently improved antimicrobial potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.